molecular formula C10H7F3N2 B175998 2-(Trifluoromethyl)quinolin-4-amine CAS No. 1700-93-2

2-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B175998
CAS No.: 1700-93-2
M. Wt: 212.17 g/mol
InChI Key: LDALBEJGMLUINP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-4-amine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

2-(Trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(Trifluoromethyl)quinolin-4-amine has been extensively studied for its applications in:

Comparison with Similar Compounds

2-(Trifluoromethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:

These comparisons highlight the unique trifluoromethyl group in this compound, which enhances its biological activity and specificity .

Properties

IUPAC Name

2-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDALBEJGMLUINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502357
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700-93-2
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-(trifluoromethyl)quinolin-4-amine derivatives exert their antitumor effects?

A1: The provided research article ["Discovery of novel this compound derivatives as potent antitumor agents with microtubule polymerization inhibitory activity." []] specifically focuses on the ability of these compounds to inhibit microtubule polymerization. [] Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. While the exact binding site and mechanism are not fully elucidated in the abstract, the research suggests that these compounds interact with tubulin, the protein subunit of microtubules, to exert their antitumor activity.

Q2: What is the significance of exploring this compound derivatives as potential antitumor agents?

A2: The development of novel antitumor agents is crucial in the fight against cancer. This research highlights the potential of this compound derivatives as a new class of microtubule polymerization inhibitors. [] Further exploration of these compounds could lead to the development of more effective and targeted cancer therapies.

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